Fmoc-D-5,6-Dehydrohomoleucine
Description
Structural Characteristics of Fmoc-D-5,6-Dehydrohomoleucine
Molecular Architecture and Stereochemical Features
This compound possesses a molecular formula of $$ \text{C}{22}\text{H}{23}\text{NO}_{4} $$ and a molar mass of 365.42 g/mol. Its structure includes an Fmoc group at the N-terminus and a dehydrohomoleucine residue with a double bond between the fifth and sixth carbon atoms in the side chain (Figure 1). The D-configuration at the α-carbon distinguishes it from its L-enantiomer, influencing its incorporation into peptide sequences and its interaction with chiral environments. The unsaturated side chain introduces rigidity, which restricts rotational freedom and stabilizes specific peptide conformations.
Table 1: Comparative structural features of Fmoc-protected dehydroamino acids
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | $$ \text{C}{22}\text{H}{23}\text{NO}_{4} $$ | 365.42 | 5,6-dehydro modification, D-configuration |
| Fmoc-4,5-dehydro-L-leucine | $$ \text{C}{21}\text{H}{21}\text{NO}_{4} $$ | 351.40 | 4,5-dehydro modification, L-configuration |
| Boc-D-5,6-dehydrohomoleucine | $$ \text{C}{12}\text{H}{21}\text{NO}_{4} $$ | 243.30 | tert-butoxycarbonyl (Boc) protection |
Role of the Fmoc Protecting Group
The Fmoc group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains in complex peptides. This orthogonal protection strategy allows for the sequential assembly of peptides with minimal side reactions. The Fmoc group’s UV-active fluorenyl component also facilitates real-time monitoring of coupling efficiency via spectrophotometry.
Conformational Implications of the 5,6-Dehydro Modification
The 5,6-dehydro modification introduces a planar $$ sp^2 $$-hybridized carbon-carbon double bond, which imposes conformational constraints on the peptide backbone. This rigidity promotes the adoption of 3$$_{10}$$ or α-helical secondary structures, as observed in antimicrobial peptides containing ΔPhe residues. Computational studies suggest that the double bond’s electron density participates in conjugation with adjacent amide groups, further stabilizing helical conformations. Such structural predictability is invaluable for rational peptide design, particularly in mimicking natural protein motifs.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZXATMFYZCBJY-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Acylation
-
Reagents : Fmoc-O-succinimide (Fmoc-OSu) in dimethylformamide (DMF) with a catalytic base (e.g., N-methylmorpholine) achieves >95% acylation yields.
-
Purification : Crude product is purified via reverse-phase HPLC, with characterization by -NMR and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Routes
Enzymatic Dehydration
Emerging approaches employ dehydratases to catalyze β-elimination in aqueous media, though scalability and substrate specificity remain limitations.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Mesylation-Elimination | 70–85 | High stereochemical fidelity | Requires inert conditions |
| Enzymatic | 30–50 | Eco-friendly, mild conditions | Low yields, limited substrate scope |
| Wittig | 40–60 | Versatile olefin placement | Stereochemical control challenges |
Industrial and Research Considerations
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-5,6-Dehydrohomoleucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dehydro moiety to a saturated form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives .
Scientific Research Applications
Peptide Synthesis
1. Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-5,6-Dehydrohomoleucine is extensively used as a building block in SPPS. The Fmoc group protects the amino group during peptide formation and can be removed using piperidine in DMF (N,N-Dimethylformamide), facilitating the sequential addition of amino acids to construct desired peptide sequences.
2. Bioactive Peptides
Peptides synthesized with this compound can modulate various biological processes. Research indicates that these peptides can interact with biological receptors, influencing cellular signaling pathways.
Biological Studies
1. Protein-Protein Interactions
This compound is instrumental in studies involving protein-protein interactions. Its unique structure allows for specific interactions that can be analyzed through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), providing insights into binding affinities and interaction dynamics.
2. Enzyme-Substrate Interactions
this compound is also used to investigate enzyme-substrate interactions, contributing to the understanding of catalytic mechanisms and enzyme specificity.
Medicinal Chemistry
1. Development of Therapeutic Agents
In medicinal chemistry, this compound is employed in the design of peptide-based drugs. Its structural properties enable the development of therapeutics targeting specific diseases, including antimicrobial and anticancer agents.
2. Antimicrobial Activity
Preliminary studies have demonstrated that peptides containing this compound exhibit significant antimicrobial properties against various bacterial strains. The incorporation of this compound enhances the peptides' ability to disrupt bacterial membranes, indicating potential applications in developing new antibiotics.
3. Anticancer Properties
Research has shown that peptides synthesized with this compound can induce apoptosis in cancer cells through specific receptor interactions. This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Fmoc-D-5,6-Dehydrohomoleucine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Biological Activity
Fmoc-D-5,6-Dehydrohomoleucine is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. With the chemical formula and a molecular weight of 365.43 g/mol, it features a dehydrohomoleucine backbone. This compound is primarily employed in peptide synthesis and drug development due to its ability to mimic natural peptides and its stability during synthesis processes.
This compound acts as a protecting group in peptide synthesis, safeguarding the amino group during the formation of peptides. The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (N,N-Dimethylformamide), allowing for the sequential addition of amino acids to construct desired peptide sequences .
Peptide Synthesis Applications
The compound is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It serves as a building block for bioactive peptides that can modulate various biological processes. Research indicates that peptides containing this compound can interact with biological receptors, influencing cellular signaling pathways.
Biological Activities
Preliminary studies have shown that derivatives of dehydrohomoleucine exhibit antimicrobial and anticancer activities. The unique structural features of this compound allow it to engage in interactions that may lead to therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-D-Leucine | Contains a leucine backbone | Commonly used in peptide synthesis |
| Fmoc-D-Homoleucine | Similar structure with a homoleucine | Used for studying protein interactions |
| Fmoc-D-Alanine | Simple structure with an alanine backbone | Fundamental building block |
| This compound | Dehydrohomoleucine backbone | Unique dehydro moiety enhances reactivity |
Interaction Studies
Studies on the interaction of this compound with various biological targets have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods quantitatively assess binding affinities and interactions with receptors involved in cellular signaling pathways.
Antimicrobial Activity
In one study, peptides synthesized using this compound demonstrated significant antimicrobial properties against various bacterial strains. The incorporation of this amino acid into peptide sequences enhanced their ability to disrupt bacterial membranes, indicating potential applications in developing new antibiotics.
Anticancer Properties
Another research investigation focused on the anticancer activities of peptides containing this compound. Results showed that these peptides could induce apoptosis in cancer cells through specific receptor interactions, highlighting their potential as therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Fmoc-D-5,6-Dehydrohomoleucine to minimize side reactions like dipeptide formation?
- Methodology : Use pH-controlled coupling conditions (pH 7–8.5) with Fmoc-Cl and NaHCO₃ as a base to prevent protonation of free amino groups while avoiding excessive alkalinity that degrades the Fmoc group. Monitor reaction progress via HPLC to detect premature dipeptide formation, which can be mitigated by optimizing stoichiometric ratios (e.g., reducing Fmoc-Cl excess) and maintaining moderate solution concentrations .
Q. Which analytical techniques are most effective for assessing the purity and stereochemical integrity of this compound?
- Methodology :
- HPLC with chiral columns : Resolves enantiomeric impurities (e.g., L-isomer contamination).
- Mass spectrometry (MS) : Identifies side products like β-alanine adducts or partially deprotected species.
- NMR (¹H/¹³C) : Confirms the presence of the 5,6-dehydro moiety via characteristic alkene proton signals (δ 5.2–5.8 ppm).
- Reference Table 1 from regulatory guidelines for common impurities in Fmoc-protected amino acids :
| Common Impurity Type | Example in Fmoc Derivatives |
|---|---|
| Unprotected amino acids | Free D-5,6-Dehydrohomoleucine |
| Dipeptide derivatives | Fmoc-(D-5,6-Dehydrohomoleucine)₂ |
| Stereochemical contaminants | L-5,6-Dehydrohomoleucine |
Advanced Research Questions
Q. How does the 5,6-dehydro group in this compound influence its physicochemical behavior in peptide self-assembly or gelation studies?
- Methodology :
- Compare rheological properties (e.g., storage modulus ) of hydrogels formed by Fmoc-dipeptides containing this residue versus saturated analogs. Use glucono-δ-lactone (GdL) for pH-triggered gelation and monitor kinetics via time-sweep rheology.
- The conjugated double bond may reduce hydrophobicity (lower log P), potentially altering gel stiffness or syneresis behavior. For example, Fmoc-dipeptides with log P < 2.8 typically form syneresing gels, while those with log P > 5.5 produce rigid networks .
Q. What strategies resolve contradictory data in enantioselective peptide synthesis when using this compound?
- Methodology :
- Controlled epimerization studies : Perform coupling reactions at varying temperatures (0–25°C) and monitor racemization via circular dichroism (CD) or Marfey’s reagent.
- Solid-phase peptide synthesis (SPPS) optimization : Use low-deprotection agents (e.g., 20% piperidine in DMF) to minimize backbone cleavage or β-elimination at the dehydro site.
- Cross-validate results with orthogonal analytical methods (e.g., MALDI-TOF for sequence verification) .
Q. How can computational modeling predict the conformational impact of this compound in peptide foldamers or β-sheet stabilization?
- Methodology :
- Employ molecular dynamics (MD) simulations with force fields parameterized for unsaturated residues (e.g., CHARMM36).
- Compare helical or β-sheet propensities against natural amino acids using Ramachandran plots and hydrogen-bonding analysis. Experimental validation via X-ray crystallography or FT-IR spectroscopy is critical .
Methodological Design Considerations
Q. What experimental controls are essential when studying the stability of this compound under oxidative or acidic conditions?
- Methodology :
- Oxidative stability : Expose the compound to H₂O₂ or ambient light and quantify degradation via LC-MS. Include antioxidants (e.g., BHT) in storage buffers.
- Acid stability : Test solubility and integrity in TFA (common in SPPS deprotection) using NMR to detect decomposition products like Fmoc-diketopiperazines .
Q. How to design a robust structure-activity relationship (SAR) study for peptides incorporating this compound?
- Methodology :
- Synthesize peptide libraries with systematic substitutions (e.g., replacing D-5,6-Dehydrohomoleucine with D-leucine or D-allo-isoleucine).
- Assess biological activity (e.g., antimicrobial potency) and correlate with log P, polar surface area, and steric parameters. Use multivariate regression analysis to identify critical physicochemical drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
